1H,3H-Perylo[3,4-cd]pyran-1,3-dione
Description
Historical Context and Discovery
The discovery of 1H,3H-Perylo[3,4-cd]pyran-1,3-dione is rooted in the broader exploration of perylene derivatives, a class of polycyclic aromatic hydrocarbons (PAHs) first characterized in the early 20th century. Perylene itself, a five-ring fused aromatic system (C~20~H~12~), was identified as a naturally occurring compound in fossil fuels and combustion byproducts. Its synthetic derivatives gained prominence in the mid-20th century due to their photochemical properties and applications in dyes and organic electronics.
The specific compound 1H,3H-Perylo[3,4-cd]pyran-1,3-dione emerged from efforts to functionalize the perylene core for enhanced solubility and reactivity. Early synthetic routes involved the controlled oxidation and anhydride formation of perylene-3,4-dicarboxylic acid, as documented in patents from the late 1990s. A key milestone was the development of alkali-mediated hydrolysis methods to isolate the anhydride form from perylene-3,4:9,10-tetracarboxylic bisanhydride precursors. This advancement enabled large-scale production and facilitated its use in organic semiconductors and pigment industries.
Nomenclature and Identification
1H,3H-Perylo[3,4-cd]pyran-1,3-dione is systematically named according to IUPAC guidelines, reflecting its fused-ring structure and functional groups:
- Perylo : Denotes the perylene backbone.
- [3,4-cd]pyran : Indicates the pyran ring fused at the 3,4-positions of the perylene system.
- 1,3-dione : Specifies the two ketone groups at positions 1 and 3 of the pyran ring.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 117364-74-6 | |
| Molecular Formula | C~22~H~10~O~3~ | |
| Molecular Weight | 322.31 g/mol | |
| Synonyms | Perylene-3,4-dicarboxylic anhydride; 3,4-Perylenedicarboxylic anhydride |
The compound’s structure was confirmed via X-ray crystallography and NMR spectroscopy, revealing a planar aromatic core with two anhydride groups at the 3,4-positions. Its UV-Vis spectrum exhibits a strong absorption band at 434 nm, characteristic of extended π-conjugation.
Classification within Perylenoid Compounds
Perylenoid compounds are categorized by their modifications to the perylene backbone. 1H,3H-Perylo[3,4-cd]pyran-1,3-dione belongs to the anhydride subclass , distinguished by its dicarboxylic anhydride functionalization. This places it in contrast to other perylene derivatives:
The anhydride group enhances electrophilicity, making the compound reactive toward nucleophiles such as amines and alcohols. This property is exploited in synthesizing dyes and polymers.
Relationship to Perylenequinone Family
While 1H,3H-Perylo[3,4-cd]pyran-1,3-dione shares the perylene backbone with perylenequinones, structural and functional differences are significant:
Functional Groups :
Biosynthetic Pathways :
Applications :
Despite these differences, both classes exhibit strong light absorption and stability, underscoring the versatility of the perylene scaffold.
Properties
CAS No. |
117364-74-6 |
|---|---|
Molecular Formula |
C22H10O3 |
Molecular Weight |
322.313 |
Synonyms |
1H,3H-Perylo[3,4-cd]pyran-1,3-dione |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Heating 1.1 in acetic anhydride at reflux (140–150°C) for 4–6 hours drives the dehydration process. The reaction proceeds via nucleophilic attack of one carboxylate oxygen on the electrophilic carbonyl carbon of the adjacent acid group, followed by elimination of water. Typical yields range from 70–75%, with purity dependent on recrystallization solvents such as chlorobenzene or dimethylformamide (DMF).
Challenges and Solutions
-
Solubility Issues : The starting dicarboxylic acid exhibits limited solubility in non-polar solvents, necessitating high-boiling solvents like acetic anhydride.
-
Byproduct Formation : Partial decarboxylation may occur above 160°C, requiring precise temperature control.
Palladium-Catalyzed Annulation of Functionalized Arenes
Recent advances in transition-metal catalysis enable the construction of the perylene anhydride core through annulation strategies. A palladium-catalyzed method using alkynyl-substituted arenes (2.1 ) has been reported.
Mechanistic Pathway
-
Oxidative addition of Pd(0) to the alkyne moiety in 2.1 .
-
Insertion of carbon monoxide (CO) to form a palladium-acyl intermediate.
-
Reductive elimination to generate the fused pyran-dione ring.
Reactions are conducted under inert atmosphere with Pd(PPh₃)₄ (5 mol%) and CO (1 atm) in toluene at 110°C for 12 hours, yielding 65–72% of the target compound.
Oxidative Cyclization Using DDQ and Triflic Acid
Oxidative cyclization of dihydroxyperylene precursors (3.1 ) provides a high-yielding route. This method employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant and triflic acid as a Brønsted acid catalyst.
Key Steps
-
Protonation of hydroxyl groups in 3.1 by triflic acid, enhancing electrophilicity.
-
DDQ-mediated dehydrogenation to aromatize the central perylene core.
-
Intramolecular esterification to form the dione ring.
Optimized conditions (DDQ, 2 equiv; triflic acid, 0.5 equiv; dichloromethane, 25°C, 3 hours) achieve yields up to 83%.
Comparative Analysis
| Method | Yield (%) | Temperature (°C) | Key Advantage |
|---|---|---|---|
| Cyclodehydration | 70–75 | 140–150 | Simplicity, low cost |
| Palladium Annulation | 65–72 | 110 | Functional group tolerance |
| Oxidative Cyclization | 83 | 25 | Mild conditions, high efficiency |
Pictet–Spengler Reaction with Picolinaldehyde
The Pictet–Spengler reaction offers a route to nitrogen-doped analogs, which can be oxidized to 1H,3H-Perylo[3,4-cd]pyran-1,3-dione. Reacting 1,7-diaminoperylene (4.1 ) with picolinaldehyde (4.2 ) forms an imine intermediate, which undergoes cyclization.
Oxidation Step
Treatment of the cyclized product with DDQ in dichloroethane at 80°C for 6 hours introduces the dione functionality, yielding 78% of the target compound.
On-Surface Synthesis via Vapor Deposition
For high-purity applications (e.g., organic semiconductors), on-surface synthesis on Ag(111) substrates has been explored. Perylene dicarboxylic acid precursors are vapor-deposited under ultra-high vacuum and annealed at 250–300°C to induce cyclodehydration.
Advantages
-
Avoids solvent contamination.
-
Enables atomic-level characterization via scanning tunneling microscopy (STM).
Chemical Reactions Analysis
1H,3H-Perylo[3,4-cd]pyran-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid.
Reduction: Reduction reactions can convert it into perylene-3,4-dicarboxylic acid.
Substitution: It can undergo substitution reactions where functional groups are introduced at specific positions on the perylene core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H,3H-Perylo[3,4-cd]pyran-1,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H,3H-Perylo[3,4-cd]pyran-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Structural Similarities :
- Both compounds share a fused heterocyclic system with two ketone groups.
- The pyrrolopyridine derivatives also exhibit a nitrogen-containing aromatic core, similar to the pyran ring in the target compound.
Key Differences :
- Ring System : The pyrrolopyridine derivatives feature a pyridine ring fused with a pyrrole moiety, whereas the perylene-pyran system in 1H,3H-Perylo[3,4-cd]pyran-1,3-dione includes a larger, more extended aromatic framework.
- Pharmacological Activity: Pyrrolopyridine derivatives (e.g., compounds 1A and 2A) demonstrate potent analgesic and sedative properties, influenced by alkoxy substituents at the 2- or 4-positions . No comparable biological data are available for the perylene-pyran compound.
Substituent Effects :
- 4-Alkoxy substituents on pyrrolopyridine enhance analgesic activity compared to ethoxy analogs, suggesting that electron-donating groups improve bioactivity .
Cyclohexane-1,3-dione Derivatives
Structural Similarities :
- Both compounds contain a 1,3-dione motif.
Key Differences :
- Ring Saturation : Cyclohexane-1,3-dione derivatives are fully saturated six-membered rings, lacking aromaticity, whereas the perylene-pyran compound is highly conjugated.
- The perylene-pyran compound’s applications remain underexplored in the provided evidence.
3H-Pyridine-2,6-dione
Structural Similarities :
- Both compounds include a pyridine ring and ketone groups.
Key Differences :
- Substitution Pattern : 3H-Pyridine-2,6-dione has ketones at the 2- and 6-positions, whereas the perylene-pyran compound’s diones are adjacent (1- and 3-positions).
- Conjugation : The perylene-pyran system’s extended conjugation may enhance stability and optical properties compared to the simpler pyridine-dione framework .
Comparative Data Table
Q & A
Q. What are the common synthetic routes for 1H,3H-Perylo[3,4-cd]pyran-1,3-dione, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, such as cyclization, halogenation, and cross-coupling. For example, Scheme 3 in outlines a protocol using palladium catalysts (e.g., Pd(PPh₃)₄) and Suzuki-Miyaura coupling with boronic acids under reflux conditions (90–105°C). Key optimization parameters include:
- Catalyst loading : Adjusting Pd catalyst ratios to balance yield and cost.
- Solvent systems : Using toluene/EtOH/H₂O mixtures to enhance solubility and reaction efficiency.
- Temperature control : Higher temperatures (e.g., 105°C) improve coupling efficiency but may require inert atmospheres to prevent decomposition .
Q. What spectroscopic and crystallographic methods are used to characterize 1H,3H-Perylo[3,4-cd]pyran-1,3-dione?
Characterization relies on:
- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., distinguishing aromatic vs. carbonyl signals). used 1H-1H COSY and HMQC for stereochemical assignments in a related pyran derivative.
- X-ray crystallography : Resolves bond lengths and angles, as demonstrated in for structural validation.
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of 1H,3H-Perylo[3,4-cd]pyran-1,3-dione derivatives?
SAR strategies include:
- Substituent variation : Introducing electron-withdrawing/donating groups (e.g., halogens, methoxy) to modulate electronic properties. highlights fluorophenyl and phenylpropyl substituents for bioactivity screening.
- Computational modeling : Density functional theory (DFT) studies (as in ) predict binding affinities with targets like enzymes or receptors.
- Biological assays : Pair synthetic modifications with in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity trends .
Q. How should researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
Contradictions may arise from:
- Solvent effects : Chemical shifts in NMR can vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Impurity interference : Use HPLC or GC-MS () to verify purity before characterization.
- Crystallographic vs. solution-state data : Compare X-ray structures (solid-state) with NMR (solution) to identify conformational flexibility .
Q. What strategies are effective in optimizing the regioselectivity of cross-coupling reactions involving 1H,3H-Perylo[3,4-cd]pyran-1,3-dione precursors?
Regioselectivity challenges can be addressed by:
- Directing groups : Install temporary groups (e.g., TsCl in ) to steer coupling to desired positions.
- Catalyst tuning : Use ligands like PPh₃ to stabilize transition states favoring specific sites.
- Microwave-assisted synthesis : Enhance reaction kinetics and selectivity under controlled heating .
Methodological Considerations
Q. What purification techniques are recommended for isolating 1H,3H-Perylo[3,4-cd]pyran-1,3-dione from complex reaction mixtures?
Q. How can computational tools aid in predicting the photophysical properties of this compound?
- TD-DFT calculations : Simulate UV-Vis absorption/emission spectra (as in ) to correlate π-π* transitions with substituent effects.
- Molecular docking : Predict interactions with biological targets (e.g., DNA intercalation) using software like AutoDock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
